molecular formula C20H21ClN6O4S B1209959 1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide

1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide

Cat. No.: B1209959
M. Wt: 476.9 g/mol
InChI Key: QDIPDVLYDAZMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide is a member of tetrazoles.

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors

The compound shares structural similarities with pharmaceutical agents like omeprazole, a proton pump inhibitor used for treating gastric issues. Research has explored novel synthesis methods and the analysis of pharmaceutical impurities in such drugs. These methods aim to improve the efficiency and yield of drug production while ensuring purity and efficacy. Such studies contribute to the development of better pharmaceuticals for managing conditions like peptic ulcers and gastroesophageal reflux disease (Saini et al., 2019).

Sulfonamides in Clinical Use and Patent Review

Sulfonamides, including the core structure of the compound in discussion, are crucial in various clinical applications, extending beyond their traditional role as antibacterials to include uses as diuretics, antiepileptics, and COX2 inhibitors. Recent patents and scientific literature review highlight ongoing research into novel sulfonamides for their potential as antitumor agents, antiglaucoma drugs, and in addressing other significant health concerns (Carta et al., 2012). These developments underscore the compound's relevance in creating new therapeutics targeting a wide range of diseases.

Environmental Impact and Remediation Techniques

Research has also focused on the environmental presence and impact of sulfonamides, including those structurally related to the compound of interest. Studies on contamination and removal techniques of such pollutants from water bodies are critical for environmental protection. Advanced removal technologies, such as adsorption and photocatalytic degradation, have been explored to address the persistence of these compounds in the environment, aiming for sustainable solutions to prevent ecological and human health impacts (Prasannamedha & Kumar, 2020).

Properties

Molecular Formula

C20H21ClN6O4S

Molecular Weight

476.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21ClN6O4S/c1-31-19-12-16(4-7-18(19)27-13-22-24-25-27)23-20(28)14-8-10-26(11-9-14)32(29,30)17-5-2-15(21)3-6-17/h2-7,12-14H,8-11H2,1H3,(H,23,28)

InChI Key

QDIPDVLYDAZMQE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4C=NN=N4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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